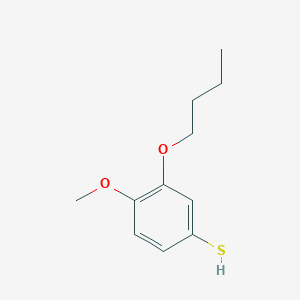

3-n-Butoxy-4-methoxythiophenol

CAS No.:

Cat. No.: VC13540839

Molecular Formula: C11H16O2S

Molecular Weight: 212.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16O2S |

|---|---|

| Molecular Weight | 212.31 g/mol |

| IUPAC Name | 3-butoxy-4-methoxybenzenethiol |

| Standard InChI | InChI=1S/C11H16O2S/c1-3-4-7-13-11-8-9(14)5-6-10(11)12-2/h5-6,8,14H,3-4,7H2,1-2H3 |

| Standard InChI Key | PAOPGIZLVAPMSP-UHFFFAOYSA-N |

| SMILES | CCCCOC1=C(C=CC(=C1)S)OC |

| Canonical SMILES | CCCCOC1=C(C=CC(=C1)S)OC |

Introduction

3-n-Butoxy-4-methoxythiophenol, with the CAS number 1379317-19-7, is a chemical compound that belongs to the class of thiophenols. It is characterized by its molecular formula C11H16O2S and a molecular weight of approximately 212.31 g/mol . This compound is of interest in various chemical and biological applications due to its unique structural features.

Synthesis and Preparation

While specific synthesis methods for 3-n-Butoxy-4-methoxythiophenol are not detailed in the available literature, thiophenols generally can be synthesized through various routes, including the reaction of phenols with sulfur-containing reagents. The preparation of such compounds often involves careful control of reaction conditions to ensure high purity and yield.

Biological and Chemical Applications

Although specific biological or chemical applications of 3-n-Butoxy-4-methoxythiophenol are not extensively documented, compounds with similar structures have shown potential in various fields:

-

Antioxidant Activity: Thiophenols can exhibit antioxidant properties due to their ability to scavenge free radicals, which is beneficial in preventing oxidative stress in biological systems .

-

Pharmaceutical Applications: Derivatives of thiophenols have been explored for their potential as anticancer agents, antimicrobial compounds, and in other therapeutic areas .

Research Findings and Future Directions

Given the limited specific research on 3-n-Butoxy-4-methoxythiophenol, future studies could focus on exploring its biological activities, such as antioxidant, anticancer, or antimicrobial properties. Additionally, investigating its chemical reactivity and potential applications in materials science or organic synthesis could provide valuable insights.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume